rac-Hydroxy Perhexiline

CYP2D6 Polymorphism Metabolic Clearance Human Liver Microsomes

rac-Hydroxy Perhexiline is the essential racemic monohydroxylated metabolite standard for perhexiline TDM. Unlike single enantiomers, it provides the full isomeric diversity required for accurate LC-MS/MS calibration of cis- and trans-hydroxyperhexiline (0.2–6.0 mg/L range), CYP2D6 phenotyping, and chiral separation validation. Its ~100-fold metabolic clearance differential between EMs and PMs makes it indispensable for pharmacogenetic modeling.

Molecular Formula C₁₉H₃₅NO
Molecular Weight 293.49
Cat. No. B1154025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Hydroxy Perhexiline
Synonymsrac-4-[1-(Cyclohexyl)-2-(2-piperidinyl)ethyl]cyclohexanol; 
Molecular FormulaC₁₉H₃₅NO
Molecular Weight293.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Hydroxy Perhexiline: Baseline Characteristics and Research-Grade Reference Standard


rac-Hydroxy Perhexiline (molecular formula C₁₉H₃₅NO, molecular weight 293.49 g/mol) is the racemic monohydroxylated metabolite of the antianginal agent perhexiline [1]. It serves as a critical analytical reference standard for therapeutic drug monitoring (TDM) assays and pharmacokinetic studies, where it is used to quantify the primary metabolic pathway of perhexiline via CYP2D6-mediated 4-monohydroxylation [2]. The compound exists as a mixture of diastereomers, including both cis- and trans-hydroxyperhexiline geometric isomers, and is an essential intermediate in the synthesis of perhexiline metabolites for research applications [3].

Why Generic Substitution Fails: rac-Hydroxy Perhexiline as a Non-Interchangeable Metabolite Standard


In-class substitution is not viable due to profound stereoselective and polymorphic metabolic differences that quantitatively distinguish rac-Hydroxy Perhexiline from both its parent drug and isomeric metabolite variants. The hydroxylation of perhexiline is almost exclusively catalyzed by CYP2D6, with metabolic activities approximately 100-fold lower in CYP2D6 poor metabolizers (PMs) compared to extensive metabolizers (EMs) [1]. Furthermore, the stereoselectivity of metabolite formation dictates that the (+)- and (–)-enantiomers of perhexiline yield distinct profiles of cis- and trans-hydroxy metabolites, with different CYP isoforms (CYP2D6, CYP2B6, CYP3A4) contributing to varying degrees [2]. These quantitative disparities in metabolic clearance, intrinsic clearance values, and plasma metabolite ratios render rac-Hydroxy Perhexiline an irreplaceable analytical tool—substituting it with a single enantiomer, a cis- or trans-isomer alone, or the parent drug would introduce significant inaccuracies in pharmacokinetic modeling and therapeutic monitoring applications.

Quantitative Differentiation Evidence for rac-Hydroxy Perhexiline Against Closest Analogs


CYP2D6-Dependent Metabolic Clearance: 100-Fold Difference Between Extensive and Poor Metabolizers

The conversion of rac-perhexiline to monohydroxyperhexiline (rac-Hydroxy Perhexiline) by human liver microsomes exhibits a 50-fold range in activity across 20 livers, with CYP2D6 extensive metabolizer (EM) livers displaying an apparent Km of 3.3 ± 1.5 μM and Vmax of 9.1 ± 3.1 pmol min⁻¹ mg⁻¹ microsomal protein, yielding an intrinsic clearance (Vmax/Km) of 2.9 ± 0.5 μl min⁻¹ mg⁻¹. In contrast, CYP2D6 poor metabolizer (PM) livers showed a substantially higher apparent Km of 124 ± 141 μM, a lower Vmax of 1.4 ± 0.6 pmol min⁻¹ mg⁻¹, and a dramatically reduced intrinsic clearance of 0.026 μl min⁻¹ mg⁻¹ [1]. This represents an approximately 100-fold lower metabolic activity in PMs compared to EMs. This near-exclusive dependence on CYP2D6 is further confirmed by near-complete inhibition of the reaction by quinidine, a selective CYP2D6 inhibitor [1].

CYP2D6 Polymorphism Metabolic Clearance Human Liver Microsomes

Enantioselective Intrinsic Clearance: (–)-Perhexiline Metabolized 1.8-Fold Faster Than (+)-Perhexiline in Extensive Metabolizers

In human liver microsomes from CYP2D6 extensive metabolizers (EMs), the total in vitro intrinsic clearance of (–)-perhexiline was 2475 ± 321 μl/min/mg, whereas (+)-perhexiline exhibited a clearance of 1376 ± 330 μl/min/mg, representing a 1.8-fold higher clearance for the (–)-enantiomer [1]. This stereoselectivity is preserved but diminished in intermediate metabolizers (IMs) and reversed in poor metabolizers (PMs), where the clearance values were 63.4 ± 1.6 and 54.6 ± 1.2 μl/min/mg for (+)- and (–)-perhexiline, respectively [1]. This stereoselectivity is driven by CYP2D6, which catalyzes the formation of cis-OH-(+)-PHX and trans1-OH-(+)-PHX from (+)-PHX, and cis-OH-(–)-PHX from (–)-PHX with high affinity, while CYP2B6 and CYP3A4 contribute low-affinity metabolism for both enantiomers [1].

Enantioselective Metabolism CYP2D6 Intrinsic Clearance

Steady-State Apparent Oral Clearance: 16- and 10-Fold Higher in Extensive vs. Poor CYP2D6 Metabolizers

In a clinical study of patients administered rac-perhexiline, CYP2D6 extensive metabolizer (EM) patients had 16-fold greater median apparent oral clearance of (+)-perhexiline and 10-fold greater median apparent oral clearance of (–)-perhexiline compared to poor metabolizer (PM) patients (P < 0.05 for both) [1]. Consequently, EM patients required significantly larger doses of rac-perhexiline (69 μg kg⁻¹ h⁻¹) to maintain therapeutic plasma concentrations compared to PM patients (4.2 μg kg⁻¹ h⁻¹, P < 0.05) [1]. Both EM and PM groups displayed enantioselective pharmacokinetics, with higher apparent oral clearances for (–)-PHX compared to (+)-PHX, although PM patients exhibited significantly greater enantioselectivity (P < 0.05) [1].

Pharmacokinetics CYP2D6 Genotype Therapeutic Drug Monitoring

CPT-1 Inhibition Potency: Monohydroxy-Perhexiline Equipotent to Amiodarone but 2-3× Less Potent than Parent Perhexiline

In an in vitro study assessing the inhibition of carnitine palmitoyltransferase-1 (CPT-1) in rat cardiac mitochondria, perhexiline exhibited an IC₅₀ of 77 μmol/L, whereas its monohydroxy metabolite (monohydroxy-perhexiline) and the anti-arrhythmic agent amiodarone demonstrated IC₅₀ values of approximately 228 μmol/L and 228 μmol/L, respectively [1]. The rank order of potency for CPT-1 inhibition was malonyl-CoA > 4-hydroxyphenylglyoxylate (HPG) = perhexiline > amiodarone = monohydroxy-perhexiline [1]. This indicates that monohydroxy-perhexiline is approximately 3-fold less potent than the parent drug perhexiline as a CPT-1 inhibitor in cardiac tissue, and equipotent to amiodarone [1].

CPT-1 Inhibition Anti-Anginal Mechanism Mitochondrial Metabolism

Predominance of cis-Hydroxyperhexiline in Human Plasma: 87% of Patient Samples Exhibit cis- as the Major Metabolite

An LC-MS method for the quantitative determination of perhexiline and its hydroxylated metabolites in human plasma revealed that the predominant form of hydroxyperhexiline in 87% of patient samples was one of the diastereomeric pairs of cis-hydroxyperhexiline, with trans-hydroxyperhexiline detectable only in patients not forming the cis-metabolite [1]. The lower limit of quantification (LLOQ) for cis-hydroxyperhexiline was established at 0.015 mg/L, with a measuring range from 0.2 to 6.0 mg/L [1]. In contrast, perhexiline itself had an LLOQ of 0.005 mg/L and a measuring range from 0.05 to 3.0 mg/L [1].

Metabolite Profiling LC-MS Therapeutic Drug Monitoring

Renal Clearance Contribution: <1% in Extensive Metabolizers vs. Up to 9% in Poor Metabolizers

In CYP2D6 extensive metabolizer (EM) patients, the renal clearance of perhexiline enantiomers accounted for less than 1% of the median apparent oral clearance for each enantiomer, indicating that renal excretion is a minor elimination pathway [1]. However, when assuming the same renal clearance values for poor metabolizer (PM) patients, renal elimination constitutes approximately 9% and 4% of the median apparent oral clearances of (+)- and (–)-perhexiline, respectively [1]. This shift reflects the dramatically reduced metabolic clearance in PM patients, making renal excretion a relatively more significant contributor to overall elimination [1].

Renal Excretion CYP2D6 Phenotype Pharmacokinetics

Optimal Application Scenarios for rac-Hydroxy Perhexiline in Research and Industrial Workflows


Validation of LC-MS/MS Assays for Therapeutic Drug Monitoring (TDM) of Perhexiline

rac-Hydroxy Perhexiline serves as the definitive reference standard for validating LC-MS/MS assays designed to quantify perhexiline and its major hydroxy metabolites in patient plasma . Given that the cis-hydroxyperhexiline/perhexiline concentration ratio is clinically used to optimize individual patient dosing and that 87% of patient samples exhibit cis-hydroxyperhexiline as the predominant metabolite form [2], the racemic metabolite mixture provides the necessary isomeric diversity to establish accurate calibration curves, determine lower limits of quantification (LLOQ), and assess matrix effects across the clinically relevant concentration range (0.2–6.0 mg/L for cis-hydroxyperhexiline) [2].

CYP2D6 Pharmacogenetic and Drug-Drug Interaction (DDI) Studies

Due to the near-exclusive dependence of perhexiline metabolism on CYP2D6 and the approximately 100-fold difference in intrinsic clearance between extensive and poor metabolizers , rac-Hydroxy Perhexiline is an indispensable analytical tool for in vitro studies using human liver microsomes or recombinant CYP isoforms. It enables precise quantification of metabolite formation rates to assess CYP2D6 phenotype, evaluate the inhibitory potential of co-administered drugs, and validate pharmacogenetic models that predict perhexiline dose requirements based on CYP2D6 genotype [3].

Enantioselective Pharmacokinetic and Metabolic Profiling

The pronounced stereoselectivity in perhexiline metabolism—with (–)-perhexiline exhibiting 1.8-fold higher intrinsic clearance than (+)-perhexiline in CYP2D6 extensive metabolizers—necessitates the use of rac-Hydroxy Perhexiline as a racemic reference standard for developing and validating chiral separation methods . This is critical for accurately determining the enantiomer-specific pharmacokinetic parameters (e.g., apparent oral clearance, AUC) and for investigating the distinct metabolic pathways mediated by CYP2D6, CYP2B6, and CYP3A4 for each perhexiline enantiomer .

Synthesis of Fluorinated and Soft-Drug Analogues of Perhexiline

rac-Hydroxy Perhexiline is a key intermediate in the multi-step synthesis of fluorinated analogues of perhexiline, which are being developed to improve pharmacokinetic properties and reduce toxicity . The racemic mixture serves as the foundational scaffold for introducing fluorine substituents or incorporating amide functionalities in 'soft drug' derivatives, enabling medicinal chemistry efforts aimed at identifying novel anti-anginal agents with optimized metabolic profiles and reduced CYP2D6-dependent toxicity risk .

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